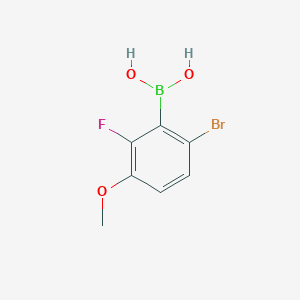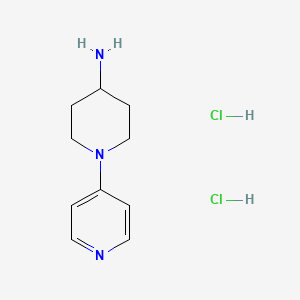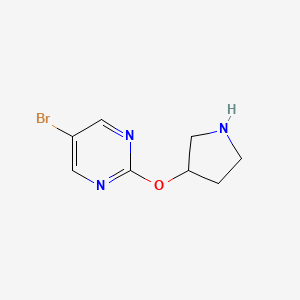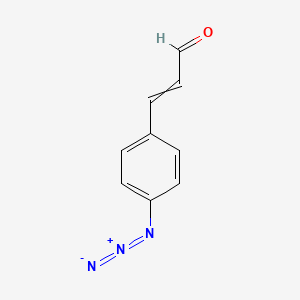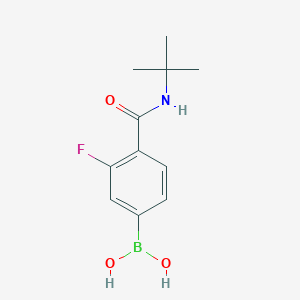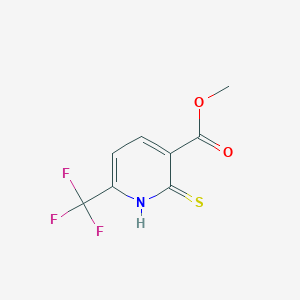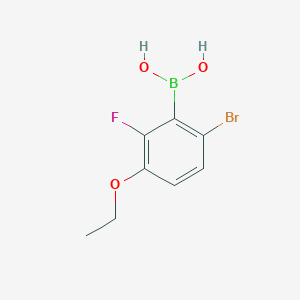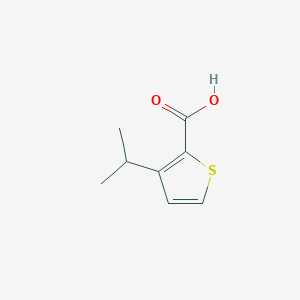
Ácido 3-(propan-2-il)tiofeno-2-carboxílico
Descripción general
Descripción
3-(Propan-2-yl)thiophene-2-carboxylic acid is a chemical compound. It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
Thiophene derivatives, such as 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The IUPAC name for 3-(Propan-2-yl)thiophene-2-carboxylic acid is 3-isopropyl-2-thiophenecarboxylic acid .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The molecular weight of 3-(Propan-2-yl)thiophene-2-carboxylic acid is 170.23 . It has a melting point of 108-110°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Semiconductores orgánicos
Ácido 3-(propan-2-il)tiofeno-2-carboxílico: es un compuesto valioso en el campo de los semiconductores orgánicos. Los derivados del tiofeno son conocidos por sus excelentes propiedades de transporte de carga, que son esenciales para el desarrollo de transistores de efecto de campo orgánico (OFET). Estos materiales se utilizan en la fabricación de dispositivos electrónicos flexibles debido a sus bajos costes de procesamiento y su flexibilidad mecánica .
Inhibidores de la corrosión
En la química industrial, los compuestos del tiofeno sirven como inhibidores de la corrosión efectivos. El ácido 3-(propan-2-il)tiofeno-2-carboxílico puede incorporarse a los recubrimientos o agregarse a entornos corrosivos para proteger las superficies metálicas, extendiendo así la vida útil de la maquinaria e infraestructura industrial .
Diodos orgánicos emisores de luz (OLED)
El avance de la tecnología OLED se beneficia de las moléculas a base de tiofeno. Estos compuestos contribuyen al desarrollo de OLED más eficientes y duraderos, que se utilizan en pantallas para teléfonos inteligentes, televisores y otros dispositivos. La naturaleza rica en electrones de los anillos de tiofeno los hace adecuados para aplicaciones de emisión de luz .
Investigación farmacéutica
Los derivados del tiofeno, incluido el ácido 3-(propan-2-il)tiofeno-2-carboxílico, se exploran por sus propiedades farmacológicas. Se han estudiado para determinar sus posibles actividades anticancerígenas, antiinflamatorias y antimicrobianas. Este compuesto podría servir como un bloque de construcción para la síntesis de nuevos medicamentos con mayor eficacia y menos efectos secundarios .
Agroquímicos
El motivo estructural del tiofeno también se encuentra en varios agroquímicos. Los investigadores están investigando el uso del ácido 3-(propan-2-il)tiofeno-2-carboxílico en el desarrollo de nuevos pesticidas y herbicidas que sean más respetuosos con el medio ambiente y específicos de su objetivo .
Ciencia de los materiales
En la ciencia de los materiales, los compuestos a base de tiofeno se utilizan por sus propiedades únicas. Se pueden utilizar para crear nuevos materiales con características específicas, como mayor durabilidad o mayor conductividad eléctrica. Esto los hace adecuados para una amplia gama de aplicaciones, desde materiales de construcción hasta componentes electrónicos .
Síntesis de materiales poliméricos
This compound: puede utilizarse en la síntesis de materiales poliméricos. Puede actuar como monómero en reacciones de polimerización para producir polímeros con propiedades específicas, como la estabilidad térmica o la biodegradabilidad, que son valiosas en diversas industrias .
Química analítica
Este compuesto también puede encontrar aplicaciones en química analítica como reactivo o estándar para calibrar instrumentos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en análisis químicos de alta precisión .
Mecanismo De Acción
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biological Potentials of Thiophene Derivatives
The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .
Cellular Effects
The cellular effects of 3-(Propan-2-yl)thiophene-2-carboxylic acid are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The specific molecular mechanism of action of 3-(Propan-2-yl)thiophene-2-carboxylic acid is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-propan-2-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGPCMCOGRNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-31-1 | |
| Record name | 3-(propan-2-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



